molecular formula C17H20N4O B2974728 1-(tert-butyl)-5-(3-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

1-(tert-butyl)-5-(3-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No. B2974728
M. Wt: 296.37 g/mol
InChI Key: BBCICWLKBLJOBJ-UHFFFAOYSA-N
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Description

The compound “1-(tert-butyl)-5-(3-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one” belongs to the class of pyrazolo[3,4-d]pyrimidin-4-ones. These are heterocyclic compounds containing a pyrazole ring fused with a pyrimidinone ring .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidin-4-ones generally involves the reaction of α-substituted β-ketoesters that, upon transformation into the corresponding acyl enamines, are cyclized to give 1,3-oxazin-6-ones . These reactive intermediates are then converted into highly functionalized pyrimidinones by treatment with an appropriate primary amine .


Molecular Structure Analysis

The molecular structure of this compound would include a pyrazole ring fused with a pyrimidinone ring. The tert-butyl and 3-methylbenzyl groups would be attached at the 1 and 5 positions of the pyrazolo[3,4-d]pyrimidin-4-one core, respectively .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of the tert-butyl and 3-methylbenzyl substituents. Without specific studies, it’s difficult to provide detailed information .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthetic Routes and Structural Characterization : This compound is part of a broader class of pyrazolo[3,4-d]pyrimidines, which are synthesized and characterized for their chemical and physical properties. For example, studies have detailed synthetic routes involving palladium-catalyzed Suzuki reactions and subsequent characterizations using NMR, HRMS, and other spectroscopic methods to confirm the structure of such compounds (Zhang et al., 2022).

Biological Activities and Applications

  • Antitumor and Anti-inflammatory Properties : Pyrazolo[3,4-d]pyrimidines, including derivatives similar to the specified compound, have been synthesized and evaluated for their potential antitumor and anti-inflammatory activities. These compounds have shown varying degrees of activity against cancer cell lines and in models of inflammation, indicating their potential for development as therapeutic agents (Rahmouni et al., 2016).

  • Antibacterial and Antimicrobial Activities : Various derivatives of pyrazolo[3,4-d]pyrimidines have been evaluated for their antibacterial and antimicrobial effects, demonstrating significant activity against a range of bacterial strains. This suggests their potential utility in developing new antimicrobial agents (Chopde et al., 2012).

  • Adenosine Receptor Affinity : Studies have explored the affinity of pyrazolo[3,4-d]pyrimidines for adenosine receptors, indicating their potential applications in modulating adenosine receptor-mediated physiological processes. Such compounds could be valuable for treating diseases where adenosine receptor signaling plays a key role (Harden et al., 1991).

  • Supramolecular Chemistry and Crystal Engineering : The compound falls within a category of molecules that have been studied for their ability to form specific supramolecular structures through hydrogen bonding and other non-covalent interactions. These studies contribute to the field of crystal engineering, where such properties are exploited for designing materials with desired physical and chemical characteristics (Castillo et al., 2009).

Future Directions

Future research on this compound could involve studying its synthesis, structure, reactivity, mechanism of action, physical and chemical properties, and safety and hazards. It could also involve investigating its potential applications, such as its use as a probe for studying the function of certain enzymes .

properties

IUPAC Name

1-tert-butyl-5-[(3-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c1-12-6-5-7-13(8-12)10-20-11-18-15-14(16(20)22)9-19-21(15)17(2,3)4/h5-9,11H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBCICWLKBLJOBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)C=NN3C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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